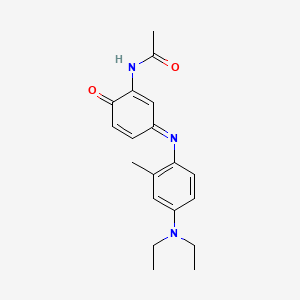
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)-: is a complex organic compound with a unique structure that includes a diethylamino group, a methylphenyl group, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acetone, anhydrous potassium carbonate, and various sodium azides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- include other cyclohexadienone derivatives and compounds with diethylamino or methylphenyl groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-, commonly referred to by its CAS number 102387-48-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O2 |
| Molecular Weight | 373.88 g/mol |
| Density | 1.11 ± 0.1 g/cm³ |
| Boiling Point | 537.2 ± 50.0 °C |
| Melting Point | Not Available |
Research indicates that acetamides can exhibit various biological activities, primarily through their interactions with cellular pathways. The specific compound under review has been investigated for its potential role as a Heme Oxygenase-1 (HO-1) inhibitor . HO-1 is implicated in various pathological conditions, including cancer and inflammation.
-
Anticancer Properties :
- In vitro studies have demonstrated that certain acetamide derivatives show significant cytotoxic effects against various cancer cell lines, particularly glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. For instance, a study highlighted the anticancer activity of a structurally similar compound, which inhibited cell proliferation and induced apoptosis in U87MG cells .
- Hepatotoxicity :
- Embryotoxicity :
Case Studies
Several studies have focused on the biological effects of acetamides:
- Study on HO-1 Inhibition : A recent investigation into novel acetamide-based compounds revealed that specific derivatives displayed potent inhibition of HO-1 activity with IC50 values indicating effective concentrations for therapeutic use against certain cancers .
- Toxicological Assessment : Research assessing the toxicological profile of acetamides indicated that while they are generally non-mutagenic, they can exhibit significant liver toxicity at elevated doses. Monitoring exposure levels is critical for safety assessments .
Properties
CAS No. |
96141-86-5 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-5-22(6-2)16-8-9-17(13(3)11-16)21-15-7-10-19(24)18(12-15)20-14(4)23/h7-12H,5-6H2,1-4H3,(H,20,23) |
InChI Key |
CHGIHVWOAFUQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















